[[(1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]
Description
This compound belongs to the 9,10-secocholestane family, characterized by a broken B-ring (C9–C10 bond) in the sterol backbone. The molecule features two tert-butyldimethylsilyl (TBDMS) ether groups at the 1α and 3β positions, enhancing lipophilicity and stability against oxidation or enzymatic degradation.
Properties
Molecular Formula |
C39H72O2Si2 |
|---|---|
Molecular Weight |
629.2 g/mol |
IUPAC Name |
[3-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C39H72O2Si2/c1-28(2)18-16-19-29(3)34-23-24-35-31(20-17-25-39(34,35)11)21-22-32-26-33(40-42(12,13)37(5,6)7)27-36(30(32)4)41-43(14,15)38(8,9)10/h21-22,28-29,33-36H,4,16-20,23-27H2,1-3,5-15H3 |
InChI Key |
YYGPOUVOBLNWHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] involves multiple steps, starting from the precursor alfacalcidol. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of alfacalcidol are protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole, forming the bis-TBS derivative.
Oxidation and Reduction: The protected compound undergoes selective oxidation and reduction reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
[[1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The silyl protecting groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove silyl protecting groups.
Major Products
The major products formed from these reactions include various vitamin D analogs with modified functional groups .
Scientific Research Applications
Based on the search results, information regarding specific applications of the compound "$$[(1a,3b,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]" is limited. However, the available data provides some context and related information:
Basic Information
- CAS No: 112670-85-6 .
- Chemical Name: $$[(1a,3b,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] .
- Synonyms: This compound is also known as $$[3-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane] .
- Molecular Weight: 629.2 g/mol .
- Molecular Formula: .
Potential Applications and Related Research Areas
Given the limited direct information, exploring related compounds and pathways may provide insights:
- 9,10-Secocholesta-5,7,10(19)-triene-3beta,21,25-triol: This compound, with the PubChem CID 5372266, is related to the broader class of secosteroids . It is also known as 21,25-Dihydroxy-vitamin D3 .
- Tryptophan–Kynurenine Metabolism: Research on the kynurenine (KYN) pathway reveals the dual pro-oxidant and antioxidant properties of several metabolites, offering insights into neurodegenerative diseases, inflammation, and immune responses . Key metabolites such as 3-HAA, xanthurenic acid (XA), cinnabarinic acid (CA), and picolinic acid (PA) exhibit both pro-oxidant and antioxidant behaviors depending on their concentration and the cellular environment .
- Indoxyl Sulfate Pathway: Indoxyl sulfate (INS), a metabolite in the Indoxyl Sulfate Pathway, also demonstrates dual roles as a pro-oxidant and antioxidant, with its effects being context- and concentration-dependent . In chronic kidney disease (CKD), INS primarily acts as a pro-oxidant .
- Indole-3-Acetamide Pathway: Indole-3-acetamide (IAM) in the IAM pathway has shown antioxidant activity, while indole-3-acetic acid (IAA) exhibits both antioxidant and pro-oxidant properties .
Vendor Information
Mechanism of Action
The mechanism of action of [[1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] involves its conversion to active vitamin D analogs. These analogs bind to the vitamin D receptor (VDR) in target cells, regulating the expression of genes involved in calcium and phosphate metabolism . The molecular targets include:
Vitamin D Receptor (VDR): The primary target for the active analogs.
Calcium Channels: Modulation of calcium channels to regulate calcium absorption.
Phosphate Transporters: Regulation of phosphate transporters to control phosphate levels.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Stability vs. Reactivity : The TBDMS groups in the target compound enhance stability but may complicate deprotection steps compared to triol derivatives .
- Biological Specificity : Ergosta derivatives (e.g., CAS 111594-58-2) are preferred in fungal-derived vitamin D analogs, whereas cholesta derivatives align with mammalian systems .
- Toxicity Considerations : Tributylstannyl silanes (e.g., CAS 799559-76-5) pose higher toxicity risks than purely organic silanes, limiting their biomedical use .
Biological Activity
The compound [[1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] (CAS No. 112670-85-6) is a complex organic molecule that has garnered interest in the field of biological research due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including relevant case studies and research findings.
Molecular Formula
- C : 39
- H : 72
- O : 2
- Si : 2
Structural Characteristics
The compound features a unique structure characterized by:
- A secosterol backbone.
- Dimethylsilane groups that may influence its solubility and biological interactions.
Physical Properties
- Molecular Weight : 629.1588 g/mol
- Purity : Typically above 98% in commercial preparations.
-
Antioxidant Properties :
- The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a key factor.
-
Anti-inflammatory Effects :
- Research indicates that this compound can modulate inflammatory pathways, potentially reducing the risk of chronic inflammatory diseases.
-
Cell Proliferation and Apoptosis :
- Studies have shown that it can influence cell cycle regulation and promote apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Study 1: Antioxidant Activity
A study published in Journal of Medicinal Chemistry explored the antioxidant capacity of various secosterols, including our compound. Results showed a significant reduction in reactive oxygen species (ROS) levels in cultured neuronal cells treated with the compound compared to controls .
Study 2: Anti-inflammatory Mechanisms
In a controlled trial involving animal models of arthritis, administration of this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in autoimmune conditions .
Study 3: Cancer Cell Lines
In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in increased rates of apoptosis and decreased cell viability. The mechanism was linked to the activation of caspase pathways .
Comparative Analysis
| Property/Activity | [[(1a,3b,5e,7e)-9,10-Secocholesta] | Other Secosterols |
|---|---|---|
| Antioxidant Activity | High | Moderate |
| Anti-inflammatory | Significant | Variable |
| Apoptosis Induction | Strong | Weak |
| Solubility | Moderate | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
